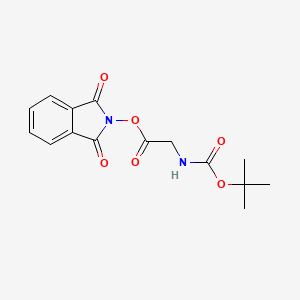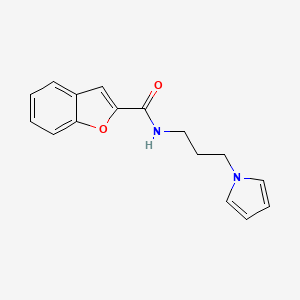
N-cyclooctyl-4-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-4-iodobenzamide is an organic compound with the molecular formula C15H20INO. It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom of a benzamide structure, which also contains an iodine atom at the para position of the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with cyclooctylamine. The process can be summarized as follows:
Activation of 4-iodobenzoic acid: The carboxylic acid group of 4-iodobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated 4-iodobenzoic acid is then reacted with cyclooctylamine to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N-cyclooctyl-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzene ring can be substituted with other nucleophiles, such as in a Suzuki coupling reaction where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming N-cyclooctylbenzamide.
Oxidation Reactions: The benzamide group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Biaryl derivatives.
Reduction: N-cyclooctylbenzamide.
Oxidation: 4-iodobenzoic acid derivatives.
科学的研究の応用
N-cyclooctyl-4-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of radiopharmaceuticals for imaging and therapeutic purposes, particularly in targeting melanoma cells.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a diagnostic tool in nuclear medicine.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including potential drug candidates.
作用機序
The mechanism of action of N-cyclooctyl-4-iodobenzamide involves its interaction with specific molecular targets. In the context of radiopharmaceuticals, the iodine atom allows for radiolabeling, which can be used to track the distribution of the compound in biological systems. The cyclooctyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes and its accumulation in target tissues such as melanoma cells .
類似化合物との比較
N-(2-diethylaminoethyl)-4-iodobenzamide (I-BZA): Used in similar applications for targeting melanoma cells.
4-iodobenzamide: A simpler analog without the cyclooctyl group, used in various chemical syntheses.
Uniqueness: N-cyclooctyl-4-iodobenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potentially enhanced biological activity. This makes it a valuable compound in the development of radiopharmaceuticals and other medicinal applications .
特性
IUPAC Name |
N-cyclooctyl-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO/c16-13-10-8-12(9-11-13)15(18)17-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWYLINMIWUMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545571.png)

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2545573.png)

![6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2545576.png)
![2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2545577.png)

![17-[(4-Fluorophenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2545582.png)



![2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2545588.png)
amine](/img/structure/B2545591.png)
![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/new.no-structure.jpg)
